molecular formula C34H35NO16 B12324839 N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide

N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide

Cat. No.: B12324839
M. Wt: 713.6 g/mol
InChI Key: YQZXQEASVPVOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-oxo-3’,6’-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9’-xanthene]-5-yl]acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3’,6’-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9’-xanthene]-5-yl]acetamide involves multiple steps, starting with the preparation of the spiro[2-benzofuran-1,9’-xanthene] core. This core is then functionalized with hydroxyl groups and further reacted with acetamide to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3’,6’-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9’-xanthene]-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-[3-oxo-3’,6’-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9’-xanthene]-5-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-oxo-3’,6’-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9’-xanthene]-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and spiro linkage play a crucial role in its biological activity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-oxo-3’,6’-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9’-xanthene]-5-yl]acetamide can be compared with other similar compounds, such as:

    Flavonoids: These compounds also contain hydroxyl groups and are known for their antioxidant properties.

    Xanthene derivatives: These compounds share the xanthene core structure and are used in various applications, including dyes and pharmaceuticals.

    Spiro compounds: These compounds have a spiro linkage and are studied for their unique structural and functional properties.

The uniqueness of N-[3-oxo-3’,6’-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9’-xanthene]-5-yl]acetamide lies in its combination of multiple hydroxyl groups, spiro linkage, and acetamide functionality, which contribute to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO16/c1-13(38)35-14-2-5-18-17(8-14)31(45)51-34(18)19-6-3-15(46-32-29(43)27(41)25(39)23(11-36)49-32)9-21(19)48-22-10-16(4-7-20(22)34)47-33-30(44)28(42)26(40)24(12-37)50-33/h2-10,23-30,32-33,36-37,39-44H,11-12H2,1H3,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZXQEASVPVOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.